The synthesis of tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves several key steps:
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate features a distinctive molecular architecture characterized by:
The molecular structure can be represented by its SMILES notation: CC(C)(C)OC(=O)NCC1COC2(C1)CN(C(=O)OC(C)(C)C)C2
, indicating the arrangement of atoms and functional groups within the molecule .
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo several chemical reactions:
These reactions typically require controlled temperatures and may involve inert atmospheres to minimize side reactions. The choice of reagents significantly affects the yield and purity of the products formed .
The mechanism of action for tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is primarily based on its interactions with biological targets:
This compound's unique structure allows it to participate in various biochemical pathways, making it a candidate for further pharmacological studies .
The physical and chemical properties of tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate include:
The melting point, boiling point, and specific heat capacities are crucial for practical applications but are often determined experimentally during synthesis optimization .
Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific applications:
The ongoing research into this compound highlights its relevance in drug discovery and development, particularly in designing new therapeutic agents targeting various diseases .
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2